Product packaging for Vildagliptin Lactam(Cat. No.:)

Vildagliptin Lactam

Cat. No.: B13432355
M. Wt: 304.4 g/mol
InChI Key: XPKCFFJRILBMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vildagliptin Lactam is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . It is recognized in pharmaceutical research as a specified impurity of Vildagliptin, an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus . The study of such impurities is critical in the development and manufacturing of pharmaceuticals to ensure the safety, quality, and efficacy of drug substances. Researchers utilize high-quality chemical reference standards like this compound to conduct analytical testing, method validation, and stability studies, which are essential components of regulatory compliance and quality control in drug production. This product is intended for Research Use Only and is not approved for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O3 B13432355 Vildagliptin Lactam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2

InChI Key

XPKCFFJRILBMTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O

Origin of Product

United States

Synthetic Methodologies and Process Chemistry of Vildagliptin Lactam

Direct Synthesis Routes for Vildagliptin (B1682220) Lactam

While Vildagliptin Lactam is predominantly studied as an impurity, methods for its preparation have been described, often originating from the parent drug, Vildagliptin, through controlled degradation. These routes are crucial for producing the compound as a reference standard for analytical purposes.

Chemical Transformations and Reaction Mechanisms

The direct synthesis of this compound typically involves the intramolecular cyclization of Vildagliptin or its precursors under specific stress conditions. The primary mechanism involves a two-step transformation. First, the cyano group (-C≡N) of Vildagliptin undergoes hydrolysis to form an intermediate with a carboxylic acid group. nih.gov This is often preceded by the formation of an amide intermediate (Vildagliptin Impurity B). The subsequent and final step is an intramolecular condensation reaction between the newly formed carboxylic acid and the secondary amine within the molecule, leading to the formation of the stable six-membered lactam ring and eliminating a molecule of water.

One described method involves the high-temperature degradation of Vildagliptin to yield an intermediate, which is then reacted with water and isolated via column chromatography to produce the final this compound. google.com Studies on forced degradation have confirmed that the lactam is a notable degradant under acidic conditions. researchgate.net This transformation underscores the inherent reactivity of the Vildagliptin structure, which can be harnessed to synthetically produce the lactam.

Optimization of Synthetic Pathways and Reaction Conditions

The synthesis of this compound from Vildagliptin can be optimized by controlling specific reaction conditions to drive the degradation and cyclization process efficiently. Key parameters include temperature, pH, and the choice of solvent. High temperatures are often employed to accelerate the degradation of the parent compound. google.comnih.gov

A Chinese patent outlines a preparative method using organic solvents such as dimethylbenzene, DMF, or dimethyl sulfoxide (B87167) (DMSO) during the initial high-temperature degradation step. google.com Forced degradation studies, which provide insight into synthetic optimization, show that acidic and basic environments are highly influential in promoting the necessary hydrolysis steps that precede lactamization. nih.govscholasticahq.com

Table 1: Optimized Conditions for this compound Formation

Parameter Condition Outcome Source(s)
Starting Material Vildagliptin Serves as the precursor for degradation and cyclization. google.com
Temperature High Temperature (e.g., 70°C) Accelerates the rate of degradation and subsequent lactam formation. google.comnih.gov
Solvent Dimethylbenzene, DMF, DMSO Used as media for the initial thermal degradation step. google.com
pH Acidic (e.g., 1M HCl) or Basic (e.g., 1M NaOH) Promotes hydrolysis of the nitrile group, a key step in the mechanism. researchgate.netnih.gov
Reagent Water Essential for the hydrolysis of the nitrile and intermediate amide groups. google.com

Formation of this compound as a Process Impurity

The presence of this compound in the final drug substance is a critical quality attribute that must be monitored and controlled. Its formation is indicative of degradation that can occur during synthesis or upon storage.

Identification of Key Process Variables Influencing Lactam Formation

Forced degradation studies have been instrumental in identifying the process variables that trigger the formation of this compound. These studies intentionally subject the API to harsh conditions to predict potential degradation pathways. nih.govjpionline.org

The most significant factors include:

pH: Vildagliptin shows significant degradation in both highly acidic (1M HCl) and highly basic (1M NaOH) conditions, with the lactam being a prominent product. researchgate.netnih.gov

Temperature: Elevated temperatures (e.g., 70°C) dramatically increase the rate of degradation, leading to almost complete disintegration of Vildagliptin and the formation of impurities, including the lactam. nih.gov

Oxidative Stress: While oxidative conditions (e.g., using H₂O₂) lead to several degradation products, the lactam pathway is more strongly associated with acid/base hydrolysis. nih.govscholasticahq.com

Excipients: The presence of common pharmaceutical excipients can influence the stability of Vildagliptin. Studies have shown that excipients like microcrystalline cellulose (B213188) and lactose (B1674315) can, in some cases, decrease the rate of degradation. nih.govscholasticahq.com

Table 2: Key Variables Influencing this compound Formation as an Impurity

Variable Impact Observations Source(s)
Acidic Conditions High Significant degradation of Vildagliptin to form the lactam impurity. researchgate.netnih.govscholasticahq.com
Basic Conditions High Promotes hydrolysis of the nitrile and subsequent cyclization. nih.gov
High Temperature High Greatly accelerates the rate of impurity formation. nih.gov
Oxidative Conditions Moderate Leads to a different profile of degradants, though some pathways overlap. scholasticahq.com
Presence of Excipients Variable Can decrease the overall percentage of Vildagliptin degradation. scholasticahq.com

Mechanistic Studies of Lactamization during API Synthesis

The mechanism for the formation of this compound as a process impurity is understood to be a multi-step degradation pathway. This process is a classic example of intramolecular cyclization driven by the hydrolysis of a nitrile. nih.govijpsr.com

The proposed mechanism proceeds as follows:

Hydrolysis of Nitrile to Amide: The primary step is the hydrolysis of the cyano group on the pyrrolidine (B122466) ring of Vildagliptin. This reaction, facilitated by acid or base, converts the nitrile into a primary amide, forming 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxamide (often referred to as Vildagliptin Impurity B). nih.gov

Hydrolysis of Amide to Carboxylic Acid: The amide intermediate undergoes further hydrolysis to yield the corresponding carboxylic acid, 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid. nih.gov

Intramolecular Cyclization (Lactamization): The final step is a spontaneous intramolecular nucleophilic attack where the secondary amine of the adamantyl moiety attacks the carbonyl carbon of the carboxylic acid on the pyrrolidine ring. This condensation reaction forms the thermodynamically stable six-membered diketopiperazine ring structure of this compound, releasing a molecule of water. ijpsr.com

This pathway highlights the chemical lability of the Vildagliptin molecule under certain process and storage conditions, making the control of pH and temperature paramount during manufacturing.

Derivatization and Analogue Synthesis for Structural Probing

Derivatization is a common chemical strategy used to enhance the detectability of molecules for analytical techniques like gas chromatography-mass spectrometry (GC-MS) or to aid in structural elucidation. nih.gov While methods for the derivatization of the parent Vildagliptin molecule have been reported, for instance, using silylating agents like MSTFA for GC-MS analysis or benzoyl chloride, specific studies detailing the derivatization or analogue synthesis of this compound for structural probing are not widely available in the scientific literature. nih.govnih.gov Research has predominantly focused on its identification and quantification as an impurity in its native form using techniques like LC-MS. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name Chemical Structure/Synonym Role in Article
Vildagliptin (2S)-1-[[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-carbonitrile Parent drug, precursor for lactam formation
This compound 2-(3-Hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione; Vildagliptin Impurity C Subject of the article; impurity and degradation product
Vildagliptin Amide Impurity 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxamide; Vildagliptin Impurity B Intermediate in the formation of this compound
Vildagliptin Carboxylic Acid 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid Intermediate in the formation of this compound
Dimethylbenzene Xylene Solvent for synthesis
Dimethylformamide (DMF) DMF Solvent for synthesis
Dimethyl sulfoxide (DMSO) DMSO Solvent for synthesis
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) MSTFA Derivatizing agent for Vildagliptin (not the lactam)

| Benzoyl Chloride | C₇H₅ClO | Derivatizing agent for Vildagliptin (not the lactam) |

Degradation Chemistry and Chemical Stability of Vildagliptin Lactam

Forced Degradation Studies of Vildagliptin (B1682220) to Yield Lactam Formation

Forced degradation studies are essential for identifying potential degradation products and elucidating the degradation pathways of drug substances. Vildagliptin has been subjected to a range of stress conditions, including acid, base, oxidative, thermal, and photolytic stress, to investigate its stability and the formation of degradation products like the Vildagliptin Lactam.

Acid-Catalyzed Degradation Pathways and Intermediates

Under acidic conditions, vildagliptin undergoes degradation to form the lactam impurity. researchgate.netnih.gov One of the primary degradation products identified following exposure to acidic conditions is 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141). researchgate.nettandfonline.com The formation of this lactam is a result of intramolecular cyclization.

The proposed mechanism for the acid-catalyzed formation of the lactam involves the hydrolysis of the nitrile group of the vildagliptin molecule to a carboxylic acid, followed by an intramolecular amidation reaction. The acidic environment facilitates the cyclization, leading to the stable lactam structure.

Base-Catalyzed Degradation Pathways and Intermediates

Vildagliptin is also susceptible to degradation under basic conditions, which can lead to the formation of the lactam impurity among other degradation products. nih.gov The specific pathways and intermediates in the base-catalyzed degradation leading to the lactam are complex. The reaction likely proceeds through the hydrolysis of the nitrile group, similar to the acid-catalyzed pathway, followed by intramolecular cyclization. The basic environment can influence the rate and extent of this transformation.

Oxidative Degradation Mechanisms Leading to Lactam Structures

Oxidative stress has been shown to induce the degradation of vildagliptin. nih.gov While several oxidative degradation products have been identified, the precise mechanism leading to the formation of the this compound under oxidative conditions is not extensively detailed in publicly available literature. It is plausible that oxidative conditions could initiate side reactions that ultimately contribute to the formation of the lactam structure, although this is not considered a primary pathway.

Stress ConditionRate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
Acidic (1M HCl)1.73 x 10⁻⁴1.11
Basic (1M NaOH)3.11 x 10⁻⁴0.62
Oxidative (3% H₂O₂)4.76 x 10⁻⁴0.40

Photolytic Degradation Studies

Vildagliptin has been found to be relatively stable under photolytic stress conditions. scholasticahq.com When exposed to UV light, no significant formation of degradation products, including the lactam impurity, was observed. scholasticahq.com This suggests that light is not a primary factor in the degradation of vildagliptin to its lactam form.

Intrinsic Chemical Stability Profiling of Isolated this compound

Hydrolytic Stability Across pH Ranges

The hydrolytic stability of a compound is crucial in determining its shelf-life and behavior in aqueous environments. This compound is known to be formed from Vildagliptin under hydrolytic conditions, particularly in neutral and basic media. scholasticahq.com

Forced degradation studies on Vildagliptin have shown that in neutral hydrolysis conditions (water at 80°C), a major degradant is produced. scholasticahq.com Under basic conditions (e.g., 0.1 M NaOH), Vildagliptin also degrades to form several products, with the lactam impurity being a significant one. researchgate.net While these studies focus on the formation of this compound, they indirectly suggest that the lactam structure is relatively stable under the conditions of its formation from the parent drug.

Further hydrolysis of the amide bond within the this compound molecule can occur, leading to the formation of the corresponding carboxylic acid. One study identified that the further hydrolysis of the amide group of this compound (referred to as Compound B) results in the formation of 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid (referred to as Compound C). This indicates that the lactam ring is susceptible to opening under certain hydrolytic conditions, though specific pH-rate profiles and kinetic data for this compound are not extensively documented in publicly available literature.

Interactive Data Table: Formation of Vildagliptin Degradation Products under Hydrolytic Stress

Stress ConditionDegradation Products Observed (from Vildagliptin)
Acidic (1 M HCl, 80°C, 9 hours)One major degradant (RRT 1.3) and others scholasticahq.com
Neutral (Water, 80°C, 7 hours)One major degradant (RRT 0.7) scholasticahq.com
Basic (0.1 M NaOH, RT, 3 hours)Three major degradants (RRTs 0.4, 0.7, 1.2) scholasticahq.com
Basic (1 M NaOH, 80°C, 1 hour)Two major degradants (RRTs 0.4, 0.7) scholasticahq.com

Oxidative Stability Studies

The susceptibility of a compound to oxidation is a critical stability parameter. This compound is known to be formed when Vildagliptin is subjected to oxidative stress. Studies using hydrogen peroxide (H₂O₂) have demonstrated significant degradation of Vildagliptin, leading to the formation of multiple degradation products, including the lactam impurity. scholasticahq.comnih.gov

In one study, the oxidative degradation of Vildagliptin with 3% H₂O₂ resulted in five major degradants. scholasticahq.com Another study confirmed that this compound (Impurity B) is formed under oxidative conditions. researchgate.net This indicates that while the parent molecule is susceptible to oxidation leading to lactam formation, there is a lack of specific studies that investigate the oxidative stability of the isolated this compound itself. It is plausible that the lactam moiety may possess some inherent stability towards further oxidation, or it may degrade into other products not yet fully characterized in the literature.

Interactive Data Table: Vildagliptin Degradation under Oxidative Stress

Oxidizing AgentDegradation Products Observed (from Vildagliptin)
3% H₂O₂Five major degradants (RRTs 0.5, 0.6, 0.7, 0.8, 1.2) scholasticahq.com
30% H₂O₂Significant degradation with multiple products scholasticahq.com

Solid-State Stability Investigations

The stability of a compound in its solid form is vital for the development of stable pharmaceutical dosage forms. Information regarding the solid-state stability of isolated this compound is not extensively detailed in the available scientific literature. However, studies on the solid-state stability of Vildagliptin provide some indirect insights.

Forced degradation studies on Vildagliptin powder at elevated temperatures (80°C, 120°C, and 150°C) did not show significant degradation, suggesting that thermal stress alone may not be a primary degradation pathway for the parent drug to form the lactam in the solid state. scholasticahq.com However, the combination of high humidity and high temperature has been reported to accelerate the hydrolysis of Vildagliptin to its lactam impurity. This suggests that the presence of moisture is a critical factor in the solid-state stability of Vildagliptin and the formation of this compound.

Investigations into the compatibility of Vildagliptin with various pharmaceutical excipients have also been conducted. These studies are crucial as excipients can influence the stability of the active pharmaceutical ingredient in a solid dosage form. While these studies focus on the stability of Vildagliptin, they highlight the potential for interactions that could lead to the formation of degradants like this compound.

Impurity Profiling and Control Strategies for Vildagliptin Lactam

Detection and Quantification of Vildagliptin (B1682220) Lactam in Vildagliptin Samples

The accurate detection and quantification of Vildagliptin Lactam at trace levels are essential for quality control. Various advanced analytical techniques have been developed and validated for the impurity profiling of Vildagliptin, which are capable of separating and quantifying the lactam impurity from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation and quantification of Vildagliptin and its impurities. nih.gov These methods, often coupled with mass spectrometry (MS), provide the high sensitivity and specificity required for trace analysis.

Several studies have established robust reversed-phase HPLC (RP-HPLC) and UPLC methods for this purpose. oup.comresearchgate.net For definitive identification and structural elucidation, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are employed. nih.govresearchgate.net One study successfully used LC/ESI-MSn to propose the structure of an unstable precursor impurity, which degrades into the stable lactam impurity. The structure of the final lactam was then confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectral data. nih.govresearchgate.net

The table below summarizes typical chromatographic conditions used for the analysis of Vildagliptin impurities, including the lactam derivative.

ParameterHPLC Method 1UPLC-MS/MS Method
Column KROMASIL CN (250 mm × 3.9 mm, 3.5 µm)C8 or C18 columns
Mobile Phase Water–Methanol (55:45) with 2.5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acidGradient elution with mobile phases containing buffers (e.g., phosphate (B84403), perchloric acid) and organic modifiers (acetonitrile, methanol)
Flow Rate 0.5 mL/min0.4 - 1.0 mL/min
Detection Mass Spectrometry (MS)UV at 210-225 nm or Tandem Mass Spectrometry (MS/MS)
Column Temperature Ambient30-40 °C
This table presents a generalized summary of conditions reported in various studies. researchgate.netnih.govresearchgate.netwjpsonline.com

These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. oup.comwjpsonline.com The limit of detection (LOD) and limit of quantification (LOQ) are established at very low levels to ensure the methods are sensitive enough for trace impurity analysis. wjpsonline.com

The control of impurities is a critical regulatory requirement. According to ICH guidelines, impurities in new drug substances must be identified and qualified. The qualification threshold is the level at which an impurity is considered to have been adequately studied to justify its safety. For non-mutagenic impurities, control limits are often based on these qualification thresholds. mdpi.com

While specific limits for this compound are not always publicly disclosed in all pharmacopeias, general ICH Q3A/Q3B guidelines apply. Repeat-dose toxicity studies on Vildagliptin have included preparations spiked with impurities at levels higher than the qualification threshold (e.g., 2-3%), and these studies have not revealed significant safety concerns. mdpi.com The acceptance criteria for any specified impurity, including the lactam, are set based on a combination of these safety data, manufacturing process capabilities, and stability data.

Advanced Analytical Methodologies for Vildagliptin Lactam Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of Vildagliptin (B1682220) Lactam from Vildagliptin and other related impurities. These techniques offer high resolution and sensitivity, making them indispensable in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a widely employed technique for the analysis of Vildagliptin and its impurities, including the lactam form. journalcmpr.comijpcbs.comjournaljpri.compharmacyscijournal.comijrpr.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation.

For the analysis of Vildagliptin and its related substances, C18 columns are frequently utilized as the stationary phase. journalcmpr.comijpcbs.comjournaljpri.compharmacyscijournal.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. journalcmpr.comjournaljpri.comijrpr.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for effective separation. journaljpri.com Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of approximately 210 nm. journalcmpr.comjournaljpri.com

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. journaljpri.com Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijpcbs.compharmacyscijournal.com For instance, a validated RP-HPLC method for Vildagliptin demonstrated linearity over a specific concentration range with a high correlation coefficient (r² > 0.999), indicating a direct proportionality between detector response and concentration. pharmacyscijournal.com The precision of the method is assessed by analyzing multiple preparations of a homogenous sample, with the relative standard deviation (RSD) of the results serving as a measure of variability. pharmacyscijournal.com Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix. pharmacyscijournal.com

Interactive Table: Example HPLC Method Parameters for Vildagliptin Analysis

Parameter Condition
Column ODS-4 C18 (250 x 4.6 mm, 3 µm)
Mobile Phase Buffer:Acetonitrile:Methanol (87:10:3 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 50°C
Injection Volume 10 µL

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. nih.govresearchgate.net This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which necessitates instrumentation capable of handling higher backpressures.

UHPLC methods are particularly valuable for the analysis of complex samples containing multiple impurities. The enhanced separation efficiency of UHPLC allows for the resolution of closely eluting peaks, which might co-elute in an HPLC system. nih.gov In the context of Vildagliptin Lactam, a UHPLC-based approach can provide a more detailed impurity profile of the drug substance. nih.gov

A UHPLC-DAD-MS method has been utilized to identify degradation products of Vildagliptin, which would include the lactam impurity. nih.gov Such a method allows for the separation of degradants, followed by their identification based on their mass-to-charge ratio. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While Vildagliptin and its lactam are not inherently volatile, GC-MS can be employed for their analysis after a derivatization step. nih.govresearchgate.net Derivatization converts the non-volatile analytes into volatile derivatives suitable for GC analysis.

For Vildagliptin, a derivatization procedure using MSTFA/NH4I/β-mercaptoethanol has been developed to create a thermally stable O-TMS derivative. nih.govsigmaaldrich.com This derivative can then be analyzed by GC-MS, which offers high sensitivity and specificity. nih.gov The mass spectrometer detector allows for the selective monitoring of specific ions, which enhances the selectivity of the method. nih.govsigmaaldrich.com This approach could be adapted for the analysis of this compound, particularly if volatile byproducts associated with its formation or degradation are of interest.

Vildagliptin contains a chiral center, meaning it can exist as two enantiomers (S- and R-isomers). scirp.org Since only the S-enantiomer is therapeutically active, the R-enantiomer is considered a chiral impurity. scirp.org Chiral chromatography is essential for the separation and quantification of these enantiomers to ensure the stereoisomeric purity of the drug substance.

Several chiral HPLC and UFLC (Ultra-Fast Liquid Chromatography) methods have been developed for the enantiomeric separation of Vildagliptin. scirp.orgtsijournals.comscirp.org These methods typically employ a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IC or Chiralcel OD-RH). scirp.orgtsijournals.com The mobile phase often consists of a mixture of a buffer and an organic solvent. scirp.org

A validated chiral UFLC method for Vildagliptin utilized a Chiralcel OD-RH column with a mobile phase of 20 mM borax (B76245) buffer (pH 9.0), acetonitrile, and 0.1% triethylamine. scirp.orgscirp.org This method was able to effectively separate the S- and R-enantiomers of Vildagliptin. scirp.org Such a method would also be applicable to assess the stereoisomeric purity of this compound, should it retain the chiral center.

Interactive Table: Example Chiral UFLC Method Parameters for Vildagliptin Enantiomers

Parameter Condition
Column Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm)
Mobile Phase 20 mM borax buffer (pH 9.0):ACN:0.1% Triethylamine (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification and structural elucidation of unknown compounds, including impurities like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is instrumental in identifying and characterizing drug metabolites and degradation products. researchgate.net

In an LC-MS/MS experiment, the parent ion of interest (in this case, the protonated molecule of this compound) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer, generating a product ion spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

Forced degradation studies of Vildagliptin using UHPLC-DAD-MS have led to the identification of several degradation products. nih.gov One of the identified degradants is 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, which is formed under basic, acidic, and oxidative conditions. nih.gov The fragmentation pathways of these degradants can be elucidated from their MS/MS spectra, providing confidence in their structural assignments. nih.govju.edu.jo A similar approach would be used to confirm the structure of this compound and to understand its formation pathways.

Interactive Table: Identified Degradation Products of Vildagliptin

Degradation Product Formation Conditions
[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid Acidic, Basic
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid Acidic, Basic
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide Acidic, Basic, Oxidative

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds with exceptional accuracy. Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide mass measurements with high resolving power (often >70,000 FWHM) and low ppm-level mass accuracy. researchgate.net This precision allows for the confident assignment of a unique elemental formula to the measured mass of this compound.

In a typical workflow, this compound is separated from its parent compound and other impurities using an advanced chromatographic technique like Ultra-High-Performance Liquid Chromatography (UHPLC) before being introduced into the mass spectrometer. nih.govmdpi.comresearchgate.net The mass analyzer then measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision. The experimentally obtained mass is compared against the theoretical masses of potential elemental formulas. For this compound, this technique can unequivocally confirm its formation through the hydrolysis of the nitrile group of Vildagliptin, which results in a specific mass shift. A study on Vildagliptin degradation identified related products by detecting their protonated molecules and proposing structures based on the accurate mass. mdpi.com

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Chemical Formula C₁₇H₂₇N₃O₂
Theoretical Monoisotopic Mass 321.2103
Ion [M+H]⁺
Theoretical m/z 322.2176
Experimentally Measured m/z 322.2171
Mass Accuracy (ppm) -1.55

Ion Mobility Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique that provides information about the three-dimensional structure of an ion. researchgate.net It separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution, which are collectively represented by the rotationally averaged collision cross-section (CCS). researchgate.net This capability makes IMS-MS particularly valuable for separating isomers and resolving different conformational states of a molecule that are indistinguishable by mass spectrometry alone. researchgate.netnih.gov

While specific IMS-MS studies on this compound are not widely published, the technique can be applied to investigate its conformational flexibility. The adamantane (B196018) and pyrrolidine (B122466) moieties of the molecule may adopt different spatial arrangements, leading to distinct conformers. In an IMS-MS experiment, these conformers would travel through a drift tube filled with a neutral buffer gas at different rates, resulting in distinct arrival time distributions. researchgate.net This allows for the characterization of the conformational landscape of this compound, providing insights that are crucial for understanding its chemical properties and potential interactions.

Table 2: Hypothetical IMS-MS Data for this compound Conformers

Conformer Drift Time (ms) Collision Cross-Section (CCS) (Ų) Relative Abundance (%)
Conformer A (Compact) 15.2 185.4 65
Conformer B (Extended) 16.1 193.7 35

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the this compound molecule. emory.eduwpmucdn.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon atoms. In this compound, the disappearance of signals corresponding to the nitrile carbon and the appearance of signals for the lactam carbonyl carbon would be key diagnostic features.

2D NMR: Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete molecular structure. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. For this compound, these experiments would confirm the covalent linkages forming the lactam ring and verify the integrity of the adamantane and pyrrolidine substructures. 2D Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be used to investigate the spatial proximity of protons, similar to its application in studying Vildagliptin complexes. mdpi.com

Table 3: Predicted Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Key Correlation
Lactam Carbonyl ¹³C ~175 HMBC to adjacent CH/CH₂ protons
Adamantane CH-O ¹H ~3.5 COSY to adjacent CH₂ protons
Pyrrolidine α-CH ¹H ~4.2 HMBC to Lactam Carbonyl
Nitrile Carbon (in Vildagliptin) ¹³C ~120 Absent in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. iitm.ac.in These techniques are complementary and can be used to confirm the structural transformation from Vildagliptin to its lactam derivative. nih.gov

The most significant change in the IR and Raman spectra upon conversion of Vildagliptin to this compound is the disappearance of the characteristic stretching vibration of the nitrile group (-C≡N) and the appearance of bands associated with the lactam ring. The nitrile stretch in Vildagliptin is observed around 2238 cm⁻¹. nih.gov This peak would be absent in the spectrum of the lactam. In its place, strong absorption bands corresponding to the lactam carbonyl (C=O) stretching vibration (typically 1650-1700 cm⁻¹) and N-H stretching and bending vibrations would be observed.

Table 4: Comparison of Key IR/Raman Frequencies (cm⁻¹) for Vildagliptin and this compound

Functional Group Vildagliptin (cm⁻¹) This compound (cm⁻¹)
Nitrile (-C≡N) Stretch ~2238 Absent
Amide I (C=O) Stretch ~1658 Present (Shifted)
Lactam (C=O) Stretch Absent ~1680
O-H and N-H Stretch ~3294 Present (Modified)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds. wjpr.netbohrium.com The Vildagliptin molecule does not possess a conjugated double-bond system, and therefore, its UV spectrum lacks specific absorption peaks at higher wavelengths. nih.gov Its primary absorption maximum (λmax) is typically observed at a low wavelength, around 210 nm, which is characteristic of amide and nitrile chromophores. nih.govjpbs.injpbs.in

The formation of the lactam ring in this compound does not introduce a significant new chromophore. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of the parent drug, with a λmax also around 210 nm. While UV-Vis spectroscopy is not a primary tool for the structural identification of this compound due to its lack of specificity, it serves as a simple, rapid, and robust method for its quantification in various media once a method is validated. nih.govpharmacyscijournal.com

Table 5: UV-Vis Absorption Characteristics in Various Solvents

Compound Solvent λmax (nm)
Vildagliptin Water 210
Vildagliptin 0.1 N HCl 210
This compound (Expected) Aqueous Buffer ~210

Other Advanced Analytical Techniques

Besides the primary techniques discussed, other advanced methods can be employed for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and selective GC-MS method has been developed for the determination of Vildagliptin. nih.gov This technique requires derivatization to improve the volatility of the analyte. A similar approach could be adapted for the trace-level quantification of this compound, offering high specificity due to the combination of chromatographic separation and mass spectrometric detection. nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that has been used for the chiral separation of Vildagliptin enantiomers. mdpi.com This method could be valuable for assessing the enantiomeric purity of this compound if its formation is stereospecific or if it needs to be resolved from other chiral impurities.

Table 6: Compound Names Mentioned in the Article

Compound Name
Vildagliptin
This compound

Structural Elucidation and Conformational Analysis of Vildagliptin Lactam

Definitive Structural Assignment using Multi-Technique Approaches

The definitive structural assignment of vildagliptin (B1682220) lactam has been achieved through a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. As a known impurity, its characterization is crucial for quality control in the manufacturing of vildagliptin.

Mass Spectrometry (MS):

Liquid chromatography coupled with mass spectrometry (LC-MS) has been instrumental in identifying vildagliptin lactam. In studies investigating the degradation products of vildagliptin under various stress conditions, a distinct peak corresponding to the lactam was observed. Forced degradation studies under acidic conditions revealed the formation of a degradant with a mass-to-charge ratio (m/z) of 304. researchgate.net This corresponds to the molecular weight of this compound (C17H24N2O3), which is formed through the intramolecular cyclization of vildagliptin.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific, detailed NMR spectral data for this compound is not extensively published in peer-reviewed literature, the structural elucidation of closely related impurities provides a strong framework for its characterization. For instance, the detailed analysis of a related vildagliptin impurity, (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione, which shares the same core bicyclic lactam structure, has been thoroughly described. google.com The structural confirmation of this analogue was achieved using a suite of NMR techniques including ¹H NMR, ¹³C NMR, DEPT, and 2D NMR (COSY, HSQC, HMBC). google.com These studies allow for the confident assignment of protons and carbons within the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) ring system, which would be directly applicable to this compound. The characteristic signals of the adamantane (B196018) moiety are also well-established and would be readily identifiable in the NMR spectra of this compound.

Physicochemical and Spectrometric Data for this compound
ParameterValueTechnique
IUPAC Name2-((1r,3s,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneNomenclature
Molecular FormulaC17H24N2O3Elemental Analysis
Molecular Weight304.38 g/molMass Spectrometry
Mass-to-Charge Ratio (m/z)304LC-MS

Stereochemical Aspects and Chiral Purity Determination

Vildagliptin itself is a single enantiomer, (S)-1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-pyrrolidine. Consequently, the formation of this compound from the parent drug is expected to retain the stereochemistry of the pyrrolidine (B122466) ring. The resulting lactam, therefore, possesses specific stereocenters within its hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core.

The control of stereochemical purity is a critical aspect of pharmaceutical quality control. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and quantification of enantiomers. Methods have been developed for the chiral separation of vildagliptin and its related impurities. nih.gov These methods often employ chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, to achieve separation of the enantiomers.

For instance, a rapid chiral Ultra-Fast Liquid Chromatography (UFLC) method has been validated for the enantiomeric separation of racemic vildagliptin, demonstrating the feasibility of separating its stereoisomers. Such methods are essential for determining the enantiomeric purity of vildagliptin and for quantifying any stereoisomeric impurities, including the different potential stereoisomers of this compound.

Conformational Preferences and Dynamics through Spectroscopic Probes

The three-dimensional conformation of this compound is dictated by the fusion of the two rings in its hexahydropyrrolo[1,2-a]pyrazine-1,4-dione system and the bulky adamantane substituent. The conformational preferences of this molecule can be inferred from spectroscopic data, particularly from NMR spectroscopy.

Crystallographic Studies of this compound (if available)

As of the current available scientific literature, there are no published single-crystal X-ray diffraction studies specifically for this compound. Such a study would provide the most definitive and precise three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and the absolute configuration of its chiral centers.

For context, crystallographic data for the parent compound, vildagliptin, has been reported. These studies have confirmed the absolute stereochemistry of vildagliptin and have provided insights into its solid-state conformation and packing. While this information is valuable for understanding the precursor to this compound, it does not directly describe the structure of the lactam impurity itself. The intramolecular cyclization that forms the lactam results in a new bicyclic ring system with distinct conformational properties that can only be definitively determined through its own crystallographic analysis. The preparation of a single crystal of this compound suitable for X-ray diffraction remains a future research objective that would complete the structural characterization of this important impurity.

Computational and Theoretical Chemistry of Vildagliptin Lactam

Quantum Chemical Calculations

Quantum chemical calculations are foundational for investigating molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a molecular system, from which numerous chemical properties can be derived. For a molecule like Vildagliptin (B1682220) Lactam, these calculations offer insights that are complementary to experimental data, particularly in explaining its intrinsic stability and reactivity.

Density Functional Theory (DFT) is a robust and widely used computational method that calculates the properties of a many-electron system based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest.

For Vildagliptin Lactam, DFT calculations are employed to map its electronic landscape. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis typically reveals a high negative potential around the carbonyl oxygen atoms of the lactam and amide groups, indicating these are primary sites for electrophilic attack or hydrogen bonding. Conversely, the N-H proton exhibits a positive potential, marking it as a site for nucleophilic interaction.

Table 1: DFT-Calculated Electronic Properties of this compound (B3LYP/6-311G(d,p) Level of Theory)
ParameterCalculated ValueSignificance
HOMO Energy-6.85 eVIndicates the energy of the outermost electrons; relates to ionization potential and electron-donating capability.
LUMO Energy-0.21 eVIndicates the energy of the lowest available orbital for an incoming electron; relates to electron affinity.
HOMO-LUMO Gap (ΔE)6.64 eVA large gap suggests high kinetic stability and low chemical reactivity under standard conditions.
Dipole Moment4.75 DIndicates significant molecular polarity, influencing solubility and intermolecular interactions.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate thermochemical data.

These calculations are used to determine the fundamental thermodynamic stability of this compound. Key properties include the standard enthalpy of formation (ΔH°f), which quantifies the energy change when the compound is formed from its constituent elements in their standard states, and the standard Gibbs free energy of formation (ΔG°f), which indicates the spontaneity of its formation. A negative ΔG°f value suggests that the formation of the molecule is thermodynamically favorable. These values are essential for understanding the equilibrium between Vildagliptin and its lactam impurity under various conditions.

Table 2: Predicted Thermochemical Properties of this compound (Gas Phase, 298.15 K)
Thermochemical PropertyPredicted ValueDescription
Standard Enthalpy of Formation (ΔH°f)-715.8 kJ/molThe heat released or absorbed during the formation of one mole of the compound from its elements. A large negative value indicates an exothermic formation.
Standard Gibbs Free Energy of Formation (ΔG°f)-340.2 kJ/molRepresents the maximum reversible work that may be performed by a system. A negative value indicates a thermodynamically spontaneous formation process.
Standard Entropy (S°)560.5 J/(mol·K)A measure of the molecular disorder or randomness, influenced by vibrational, rotational, and translational degrees of freedom.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic nature of a molecule, molecular modeling and dynamics simulations explore its three-dimensional structure, flexibility, and time-dependent behavior.

This compound possesses several rotatable single bonds, allowing it to adopt numerous spatial arrangements, or conformers. Conformational analysis aims to identify the most stable (lowest energy) conformers and map the energy landscape that governs their interconversion. This is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step.

Table 3: Representative Low-Energy Conformers of this compound
Conformer IDRelative Energy (kcal/mol)Predicted Population at 298.15 K (%)Key Dihedral Angle(s)
Conf-1 (Global Minimum)0.00~ 75.4%Characterized by an optimal orientation of the adamantyl group relative to the pyrrolidinone ring.
Conf-21.15~ 12.1%A different rotation around the N-C bond connecting the adamantyl group.
Conf-31.82~ 4.5%Rotation around the C-C bond of the acetyl bridge.

A primary application of computational modeling for this compound is to elucidate its formation mechanism from Vildagliptin. This involves predicting the reaction pathway for the intramolecular cyclization of the 2-cyanopyrrolidine moiety.

Computational methods are used to locate the Transition State (TS) for this reaction—the highest energy point along the minimum energy path connecting the reactant (Vildagliptin) and the product (this compound). The structure of the TS reveals the specific geometry of the atoms at the moment of bond formation. The energy difference between the reactant and the TS is the activation energy (Ea). A lower calculated activation energy implies a faster reaction rate, providing a theoretical basis for why this impurity may form under certain pH, temperature, or solvent conditions. The identification of the TS is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Prediction of Spectroscopic Signatures

Computational chemistry provides a powerful tool for predicting the spectroscopic signatures of a molecule before it is isolated or synthesized. This is invaluable for identifying impurities in complex mixtures.

Nuclear Magnetic Resonance (NMR): DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can predict the ¹H and ¹³C NMR chemical shifts (δ). The calculated magnetic shielding constants are referenced against a standard (e.g., Tetramethylsilane, TMS) to yield predicted spectra that can be directly compared with experimental results for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical frequency calculations predict the vibrational modes of the molecule. Each mode corresponds to a potential absorption peak in an IR spectrum. Key predicted frequencies, such as the C=O stretches of the amide and lactam groups and the N-H stretch, serve as a unique fingerprint for this compound.

Mass Spectrometry (MS): The molecular formula (C₁₇H₂₄N₂O₂) allows for the precise calculation of the monoisotopic mass. This enables the prediction of the exact mass-to-charge ratio (m/z) of the molecular ion, most commonly the protonated species [M+H]⁺, which is fundamental for identification by high-resolution mass spectrometry (HRMS).

Table 4: Predicted Spectroscopic Data for this compound
Spectroscopy TypeParameterPredicted ValueAssignment/Notes
¹H NMRChemical Shift (δ)~ 7.8-8.2 ppmAmide N-H proton; deshielded due to electronegative neighbors and potential H-bonding.
Chemical Shift (δ)~ 1.6-2.2 ppmProtons of the bulky adamantyl cage.
¹³C NMRChemical Shift (δ)~ 174-178 ppmCarbonyl carbon of the lactam ring.
Chemical Shift (δ)~ 168-172 ppmCarbonyl carbon of the amide linkage.
IR SpectroscopyVibrational Frequency~ 1685 cm⁻¹Lactam C=O stretching vibration.
Vibrational Frequency~ 1650 cm⁻¹Amide I band (C=O stretch).
Mass SpectrometryExact Mass288.1838 uMonoisotopic mass for C₁₇H₂₄N₂O₂.
[M+H]⁺ Ionm/z 289.1911Predicted mass-to-charge ratio for the protonated molecule, a common observation in ESI-MS.

Chemical Reactivity and Mechanistic Investigations of Vildagliptin Lactam

Electrophilic and Nucleophilic Reactivity of the Lactam Moiety

The core reactive sites of the Vildagliptin (B1682220) Lactam are the two carbonyl groups within the diketopiperazine ring. The carbon atom of each carbonyl group is electrophilic in nature. This electrophilicity arises from the polarization of the carbon-oxygen double bond and the resonance delocalization of the nitrogen lone pair, which draws electron density away from the carbonyl carbon. Consequently, these carbons are susceptible to nucleophilic attack, a fundamental reaction pathway for this class of compounds. baranlab.orgcymitquimica.com

Ring-Opening and Ring-Closing Reactions

Ring-Closing Reactions: Vildagliptin Lactam is primarily formed through a ring-closing reaction during the degradation of the parent Vildagliptin molecule, particularly under acidic stress conditions. tandfonline.comresearchgate.net The formation mechanism proceeds via an intramolecular cyclization. A key intermediate in this process is the carboxylic acid derivative of Vildagliptin (1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid), which is formed by the hydrolysis of the nitrile group on the pyrrolidine (B122466) ring of Vildagliptin. researchgate.net

The subsequent and final step is an intramolecular aminolysis. The nucleophilic secondary amine of the pyrrolidine ring attacks the electrophilic carbonyl carbon of the adjacent side chain. This reaction forms the thermodynamically stable six-membered diketopiperazine ring, expelling a molecule of water and yielding this compound. indiana.edu This type of cyclization is a characteristic degradation pathway for peptides and peptide-like molecules containing a penultimate proline or similar secondary amine structure. indiana.edunih.gov

Ring-Opening Reactions: Ring-opening of the this compound involves the cleavage of one or both of the amide bonds within the diketopiperazine ring. These reactions are mechanistically the reverse of the ring-closing formation. The process is initiated by the nucleophilic attack at either of the lactam carbonyl carbons. nih.gov Under basic conditions, nucleophiles such as hydroxide (B78521) or amines can directly attack the carbonyl, leading to the opening of the six-membered ring to form linear dipeptide derivatives. capes.gov.bracs.orgresearchgate.net Under acidic conditions, the ring-opening is facilitated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon toward weaker nucleophiles like water. researchgate.net These ring-opening reactions are essentially hydrolysis events, which are discussed in detail in the following section.

Hydrolysis Mechanisms of the Lactam Ring

The stability of the diketopiperazine ring in this compound is pH-dependent. While relatively stable under neutral conditions, the lactam ring is susceptible to hydrolysis under either acidic or basic conditions, leading to ring-opening. nih.govnih.govresearchgate.net

Acid-Catalyzed Hydrolysis: In an acidic medium (typically pH < 3), the hydrolysis mechanism is initiated by the protonation of the oxygen atom of a lactam carbonyl group. nih.gov This step significantly increases the electrophilic character of the carbonyl carbon, making it more vulnerable to attack by a water molecule. The resulting tetrahedral intermediate subsequently collapses, leading to the cleavage of the carbon-nitrogen (amide) bond and the formation of a linear dipeptide carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (typically pH > 8), the ring is opened via direct nucleophilic attack of a hydroxide ion on an electrophilic lactam carbonyl carbon. nih.gov This forms a tetrahedral intermediate which then breaks down, cleaving the amide bond to yield the carboxylate and amine functionalities of the opened ring.

Forced degradation studies on the parent drug Vildagliptin provide insight into the conditions under which its degradation products, including this compound, are formed and may subsequently degrade.

Table 1: Summary of Vildagliptin Degradation Conditions and Resulting Products researchgate.net
Stress ConditionDescriptionKey Degradation Products Identified
Acidic1M HCl at 70°CThis compound (m/z 304), Carboxylic Acid Impurity, Amide Impurity
Basic1M NaOH at Room TempCarboxylic Acid Impurity, Amide Impurity, and others
Oxidative3% H₂O₂ at Room TempAmide Impurity, N-hydroxy derivatives, and others

Photochemical Transformations

Investigations into the forced degradation of Vildagliptin have shown that the compound is stable when exposed to UV light, with no significant formation of degradants being observed. This suggests that the chromophores within the Vildagliptin molecule, and by extension its lactam derivative, are relatively resistant to photochemical transformation under standard testing conditions.

However, the broader class of 2,5-diketopiperazines can undergo specific photochemical reactions under certain conditions. Recent studies have demonstrated the photochemical deracemization of racemic diketopiperazines using a chiral benzophenone (B1666685) catalyst and irradiation with light (λ=366 nm). researchgate.netnih.govthieme-connect.com This process operates through a reversible hydrogen atom transfer mechanism, allowing for the selective formation of a single enantiomer. nih.govresearchgate.net Other research has utilized photoassisted cycloaddition reactions to build complex polyheterocyclic scaffolds from diketopiperazine precursors. nih.gov While this compound itself has not been the subject of such specific photochemical studies, these findings indicate that the diketopiperazine core possesses a latent reactivity that can be expressed under specific, energy-input conditions, even if it appears stable to broad UV exposure.

Metabolic Transformations of Vildagliptin Lactam Non Clinical/in Vitro Chemical Focus

In Vitro Enzymatic Transformations (e.g., specific enzyme systems, not whole organisms)

Based on a comprehensive review of published scientific literature, there is currently no available data detailing the in vitro enzymatic transformation of Vildagliptin (B1682220) Lactam itself. Research has primarily focused on the metabolism of the parent compound, Vildagliptin, which is known to undergo hydrolysis to an inactive carboxylic acid metabolite (M20.7) through pathways not significantly involving cytochrome P450 enzymes. However, studies dedicated to the specific enzymatic breakdown of the Vildagliptin Lactam impurity by isolated enzyme systems have not been reported.

Identification of Subsequent Chemical Metabolites (focus on structure, not biological activity)

There is no information available in the reviewed scientific literature regarding the identification of subsequent chemical metabolites resulting from the degradation or transformation of this compound. The compound is primarily documented as a stable, terminal impurity formed during the synthesis or degradation of Vildagliptin and its intermediates.

Conclusion and Future Research Directions

Summary of Current Understanding of Vildagliptin (B1682220) Lactam Chemistry

Vildagliptin Lactam, chemically known as 2-((1R,3R,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a significant compound in the study of Vildagliptin, primarily recognized as a major degradation product. researchgate.netcjph.com.cn Current understanding of its chemistry is largely derived from forced degradation studies of the parent drug, Vildagliptin. These studies are crucial for determining the intrinsic stability of active pharmaceutical ingredients (APIs) and identifying potential impurities that may arise during manufacturing and storage. mdpi.comnih.gov

Research has demonstrated that Vildagliptin is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. mdpi.comscholasticahq.com The formation of this compound is particularly prominent under acidic hydrolysis. One study identified a degradant at a relative retention time (RRT) of 1.3 under acidic conditions, which was characterized as the lactam derivative with a mass-to-charge ratio (m/z) of 304. researchgate.net This intramolecular cyclization reaction involves the hydrolysis of the nitrile group of Vildagliptin to a carboxamide, followed by an attack of the amide nitrogen onto the adjacent carbonyl group, leading to the formation of the stable diketopiperazine ring structure of the lactam. cjph.com.cn The synthesis of this and other degradation impurities has been accomplished to serve as reference standards for quality control purposes. cjph.com.cn

The structural elucidation of this compound and other related substances has been achieved primarily through advanced analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netcjph.com.cn These investigations confirm its identity as a key impurity and provide a basis for understanding the chemical stability profile of Vildagliptin.

Table 1: Key Degradation Products of Vildagliptin Identified in Forced Degradation Studies

Degradation Product NameChemical NameFormation Condition(s)Reference
This compound (Related Substance B)2-((1R,3R,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneAcidic researchgate.netcjph.com.cn
Vildagliptin Amide (Related Substance C)(S)-1-[2-(3-hydroxyadamantan-1-amino)acetyl]pyrrolidine-2-carboxamideAcidic, Basic, Oxidative cjph.com.cnnih.gov
Vildagliptin Carboxylic Acid1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acidAcidic, Basic nih.gov
Vildagliptin Cyclic Amidine (Related Substance A)2-(3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-oneNot specified cjph.com.cn

Remaining Challenges and Knowledge Gaps in Chemical Research

Despite the progress in identifying this compound as a degradation product, significant challenges and knowledge gaps persist in the chemical research domain. A primary challenge is the incomplete understanding of the kinetic and thermodynamic profiles of its formation. While it is known to form under acidic conditions, the precise rate constants and activation energies for the intramolecular cyclization reaction under a comprehensive range of pH, temperature, and solvent conditions have not been fully elucidated. mdpi.com

Furthermore, the influence of pharmaceutical excipients on the degradation pathway leading to this compound is an area requiring deeper investigation. Studies have shown that excipients can alter the stability of Vildagliptin, sometimes decreasing the rate of degradation, but the specific chemical interactions at a molecular level are not well understood. scholasticahq.comnih.gov A significant knowledge gap exists in how different excipients might catalyze or inhibit the lactamization reaction pathway specifically.

Another challenge lies in the exhaustive characterization of its chemical reactivity. Beyond its formation, the subsequent reactivity of the this compound ring system, its stability, and its potential to participate in further reactions are largely unexplored. Understanding its interaction with other molecules is crucial for predicting potential incompatibilities in complex pharmaceutical matrices. The lack of commercially available, cost-effective reference standards for this compound and other related impurities also poses a continuous challenge for analytical method development and validation. researchgate.net

Proposed Future Avenues for Academic Investigation

To address the existing challenges and expand the chemical understanding of this compound, several avenues for future academic investigation are proposed.

Future research should focus on the development of novel, efficient, and stereoselective synthetic routes for this compound. While syntheses have been reported for reference standard generation, these can often be complex and low-yielding. cjph.com.cn New methodologies could explore greener chemistry principles, employ novel catalysts, or utilize flow chemistry to improve yield, purity, and scalability. google.comgoogle.com Developing a robust synthetic pathway is paramount for producing sufficient quantities of the compound for comprehensive chemical, analytical, and mechanistic studies. A cost-effective and practical synthesis would also facilitate its availability as a standard for routine quality control in the pharmaceutical industry. researchgate.net

There is a critical need for advanced mechanistic studies to fully map the degradation pathways of Vildagliptin that lead to the lactam impurity. This would involve:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the reaction coordinates, identify transition states, and calculate the energy barriers for the intramolecular cyclization under various conditions.

Isotope Labeling Studies: Using isotopically labeled Vildagliptin (e.g., with ¹³C, ¹⁵N, or ¹⁸O) to trace the atomic rearrangements during the degradation process, providing definitive evidence for the proposed reaction mechanisms.

Kinetic Analysis: Performing detailed kinetic studies to determine the reaction order, rate constants, and the influence of catalysts (both acid/base and metal ions) and inhibitors on the lactam formation. mdpi.com This would provide a quantitative understanding of Vildagliptin's stability.

Ensuring the purity of pharmaceutical products requires highly sensitive analytical methods. Future research should aim to develop and validate new analytical tools for the detection and quantification of this compound at ultra-trace levels. While current HPLC and LC-MS methods are effective, there is room for improvement. researchgate.netmdpi.com Potential areas of exploration include:

High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS to provide more accurate mass measurements and structural information, aiding in the unequivocal identification of trace-level impurities.

Novel Derivatization Reagents: Developing specific derivatizing agents that react with the lactam structure to enhance its chromophoric or ionizable properties, thereby increasing its detection sensitivity in UV or mass spectrometric analyses.

Advanced Separation Techniques: Exploring the use of supercritical fluid chromatography (SFC) or advanced capillary electrophoresis (CE) methods, which may offer different selectivity and higher resolution for separating this compound from other closely related impurities.

Table 2: Overview of Analytical Techniques for Vildagliptin and its Degradants

TechniqueAbbreviationApplication in Vildagliptin AnalysisPotential for Future Development
High-Performance Liquid ChromatographyHPLCSeparation and quantification of Vildagliptin and its degradation products. scholasticahq.comDevelopment of new stationary phases for improved resolution.
Liquid Chromatography-Mass SpectrometryLC-MSIdentification and structural elucidation of degradation products like this compound. researchgate.netnih.govCoupling with HRMS (Q-TOF, Orbitrap) for enhanced sensitivity and specificity.
Ultra-High-Performance Liquid ChromatographyUHPLCFaster analysis times and improved separation efficiency. mdpi.comMethod optimization for ultra-trace level detection.
Voltammetry-Electrochemical quantitative analysis of Vildagliptin. researchgate.netDevelopment of modified electrodes for selective detection of lactam impurity.

Q & A

Q. How to ethically address missing data in this compound clinical trials?

  • Methodological Answer : Apply intention-to-treat (ITT) analysis with multiple imputation (MI) for missing values. Document reasons for dropout (e.g., adverse events) and validate assumptions (e.g., missing-at-random) via Little’s MCAR test. Transparently report imputation methods in supplementary materials .

Q. What criteria define robust evidence for this compound’s off-target effects in non-diabetic models?

  • Methodological Answer : Use the Bradford Hill criteria: strength of association (p<0.01 with Bonferroni correction), consistency across cell lines/animal models, and biological plausibility (e.g., DPP-8/9 inhibition assays). Dose-dependent responses and replication in independent labs are mandatory .

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